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Abstract
Primary Familial Brain Calcification (pFBC), historically known as Fahr's disease, is a rare,

inherited neurodegenerative disorder characterized by bilateral, symmetrical calcification of the

basal ganglia and other brain regions.[1][2][3] The clinical presentation is heterogeneous,

ranging from asymptomatic individuals to patients with severe movement disorders, cognitive

decline, and psychiatric manifestations.[1][2][4] Recent genetic discoveries have identified

several causative genes, fundamentally advancing our understanding of the molecular

pathogenesis, which primarily implicates dysregulated phosphate homeostasis and impaired

function of the neurovascular unit.[1][2][4] This guide provides an in-depth examination of the

neuropathology of pFBC, presenting key quantitative data, detailed experimental

methodologies, and elucidated signaling pathways to support ongoing research and

therapeutic development.

Introduction to pFBC
The term Fahr's disease is often used to describe idiopathic basal ganglia calcification, while

Primary Familial Brain Calcification (pFBC) is now the preferred term for cases with a

confirmed or presumed genetic basis.[5][6][7] The diagnosis of pFBC requires neuroimaging

evidence of bilateral basal ganglia calcification, progressive neurological dysfunction, and the

exclusion of other metabolic, infectious, or toxic causes.[3]

Calcifications are most commonly observed in the globus pallidus, putamen, caudate,

thalamus, and cerebellar dentate nucleus, but can also affect the subcortical white matter and
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cortex.[1][5][8] The pathogenic variants responsible for pFBC are inherited in either an

autosomal dominant or autosomal recessive manner.[9][10] To date, seven primary genes have

been robustly associated with the disease:

Autosomal Dominant:SLC20A2, PDGFRB, PDGFB, XPR1[1][2]

Autosomal Recessive:MYORG, JAM2, CMPK2[1][2][4]

Despite these discoveries, approximately 50% of pFBC cases remain genetically unassigned,

indicating further heterogeneity.[1][2] The known genes point towards two major converging

pathomechanisms: disruption of the blood-brain barrier (BBB) and dysregulation of phosphate

metabolism.[2][4]

Macroscopic and Microscopic Neuropathology
The core neuropathological feature of pFBC is the deposition of calcium minerals in the walls

of small and medium-sized arteries and veins, with less frequent involvement of capillaries.[5]

[11]

Histopathology: On gross examination, granular deposits and solid nodules can be seen in

affected brain regions.[11] Histological analysis reveals concentric, laminated calcium deposits

within the vessel walls and in the perivascular space.[11] These deposits are primarily

composed of calcium phosphate and calcium carbonate.[8] Other elements, including

magnesium, iron, and zinc, have also been identified within the calcifications.[5] In areas

surrounding large deposits, ischemic changes and diffuse gliosis (activation of astrocytes and

microglia) are often observed.[11]

Ultrastructure: Electron microscopy provides a high-resolution view of the calcified deposits,

revealing them as amorphous or crystalline material typically located between the basement

membranes of blood vessels.[11][12] The deposits are composed of electron-dense units (40-

80 Å) within a network of electron-lucent filaments, thought to be acid mucopolysaccharides.

[12] These mineral deposits begin as minute granules, often within the cytoplasm of

perivascular cells like pericytes and adventitial cells, and subsequently grow via additional

precipitation.[12][13] This process can extend into the surrounding neuropil, with calcium

granules also being observed within the cytoplasm of neurons and glial cells.[11][14]
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Quantitative Neuropathological Data
Quantitative analysis is crucial for objectively assessing the pathological burden in pFBC. Data

is derived from both human studies and animal models, providing insights into genotype-

phenotype correlations.

Parameter Gene Finding Source

Total Calcification

Score (TCS)
SLC20A2

Mean Score: 33.72

(95% CI: 25.01–

42.42)

[10]

MYORG

Mean Score: 35.06

(95% CI: 24.00–

46.12)

[10]

PDGFB
Mean Score: 13.99

(95% CI: 5.10–22.87)
[10]

Pericyte Coverage
Pdgfrβ (hypomorphic

mouse model)

40-60% reduction in

pericyte coverage of

brain capillaries

[15]

Glial Cell Activation

Prion Disease Mouse

Model (Methodology

Reference)

45% increase in

reactive astrocytes

and 123% increase in

activated microglia

over 3 weeks

[16]

Perineuronal Net

Reduction

Prion Disease Mouse

Model (Methodology

Reference)

22% reduction in

perineuronal nets over

3 weeks

[16]

Table 1: Summary of Quantitative Neuropathological Findings in pFBC and Relevant Animal
Models.

Molecular Pathogenesis and Signaling Pathways
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The genetic basis of pFBC points to critical failures in two interconnected systems: cerebral

phosphate homeostasis and the integrity of the neurovascular unit.

Dysregulation of Phosphate Homeostasis
Mutations in SLC20A2 and XPR1 directly impact the transport of inorganic phosphate (Pi).

SLC20A2 encodes PiT2, a sodium-dependent phosphate importer, while XPR1 encodes a

phosphate exporter.[17] Loss-of-function mutations in SLC20A2 impair phosphate import into

cells, leading to an accumulation of extracellular phosphate, which can then precipitate with

calcium.[18][19] The interplay between these transporters is critical for maintaining phosphate

balance, a process regulated by intracellular signaling molecules like inositol polyphosphates

(PP-IPs).[17]
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Caption: Dysregulation of Phosphate Homeostasis in pFBC.

Neurovascular Unit and Blood-Brain Barrier Dysfunction
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The neurovascular unit (NVU) is a complex structure comprising brain endothelial cells,

pericytes, and astrocytes that collectively form the BBB. Mutations in PDGFB and PDGFRB

disrupt a critical signaling pathway that maintains this barrier. Endothelial cells secrete Platelet-

Derived Growth Factor-BB (PDGF-BB), which binds to its receptor, PDGFRβ, expressed

exclusively on pericytes.[15] This interaction is essential for pericyte recruitment, proliferation,

and survival, which in turn stabilizes the BBB.[2][15][20] Loss of this signaling leads to pericyte

detachment and death, increased BBB permeability, and subsequent neuroinflammation and

calcification.[20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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